

Eudragit vs. HPMC: A Comprehensive Comparison for Controlled-Release Tablet Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Eudragits	
Cat. No.:	B1196250	Get Quote

In the development of oral controlled-release tablet formulations, the choice of the rate-controlling polymer is a critical determinant of the drug's therapeutic efficacy. Among the most widely utilized polymers are the Eudragit® family of polymethacrylates and Hypromellose (Hydroxypropyl Methylcellulose, HPMC). This guide provides a detailed, data-driven comparison of these two classes of polymers to assist researchers, scientists, and drug development professionals in selecting the optimal excipient for their formulation needs.

Chemical and Physical Properties: A Tale of Two Polymer Classes

Eudragit and HPMC differ fundamentally in their chemical structure, which in turn governs their physical properties and mechanisms of drug release. Eudragit polymers are synthetic copolymers of methacrylic acid and its esters, offering a range of grades with varying solubility profiles dependent on the pH of the surrounding media.[1][2] This pH-dependent solubility is a key feature for enteric coating and targeted drug delivery.[1][3] HPMC, on the other hand, is a semi-synthetic, hydrophilic polymer derived from cellulose.[3] Its grades are primarily differentiated by viscosity, which dictates the rate of hydration and subsequent drug release.[4]

Table 1: Comparison of Key Chemical and Physical Properties of Eudragit and HPMC

Property	Eudragit (Representative Grades: L100-55, S100, RS100)	HPMC (Representative Grades: K4M, K15M, K100M)
Chemical Nature	Anionic copolymers of methacrylic acid and ethyl acrylate (e.g., L100-55) or methyl methacrylate (e.g., S100).[1][5] Cationic and neutral grades also exist (e.g., RS100 is a copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups).[4]	Non-ionic, semi-synthetic ether of cellulose.[3]
Solubility	pH-dependent. Anionic grades are insoluble in acidic media and dissolve at specific pH values (e.g., Eudragit L100-55 dissolves at pH > 5.5, Eudragit S100 at pH > 7.0).[1][6] Neutral grades (e.g., RS100) are insoluble but permeable.[4]	Soluble in cold water, forming a viscous gel. Insoluble in hot water. Stable over a wide pH range (pH 3-11).[3]
Release Mechanism	Primarily pH-triggered dissolution for enteric grades. Swelling and diffusion for insoluble but permeable grades.[3][4]	Swelling, diffusion, and erosion of the hydrated gel layer.[3]
Molecular Weight	Varies by grade (e.g., Eudragit L100-55 is ~320,000 g/mol , Eudragit L100 is ~125,000 g/mol).[2][5]	Varies by viscosity grade.
Appearance	Typically a white powder with a faint characteristic odor.[3]	White to off-white, odorless, and tasteless powder.

Drug Release Kinetics: Tailoring Release Profiles

The distinct properties of Eudragit and HPMC allow for the formulation of tablets with diverse drug release profiles. Eudragit polymers are particularly advantageous for targeted drug delivery, such as protecting acid-labile drugs from the gastric environment or delivering drugs to the colon.[7][8] HPMC is a versatile polymer for achieving sustained drug release over a prolonged period, with the release rate being modulated by the polymer's viscosity and concentration.[4][7]

Table 2: Comparative Drug Release Characteristics

Parameter	Eudragit Formulations	HPMC Formulations
pH-Dependent Release	Eudragit L100-55 and S100 provide enteric protection, with drug release initiated at pH 5.5 and 7.0, respectively.[1][3][6]	Generally pH-independent release, as HPMC is stable over a wide pH range.[3]
Sustained Release	Eudragit RS and RL grades provide sustained release through pH-independent swelling and diffusion.[4][8]	Higher viscosity grades (e.g., K100M) lead to slower drug release compared to lower viscosity grades (e.g., K4M).[4]
Release Kinetics	Can follow zero-order, Higuchi, or Korsmeyer-Peppas models depending on the formulation and Eudragit grade. Entericcoated systems often exhibit a lag time followed by drug release.[3][9]	Typically follows Higuchi and Korsmeyer-Peppas models, indicating diffusion and swelling-controlled release.[3]

A study comparing release-controlling efficiency showed that Eudragit S100 produced a pulsed release with a lag time, while HPMC also resulted in a pulsed release, with the lag time being dependent on the viscosity grade.[9] In contrast, Eudragit RS100 produced a sustained release profile.[9]

Mechanical Properties: Ensuring Tablet Integrity

The mechanical strength of a tablet is crucial for withstanding the stresses of manufacturing, packaging, and handling. Both Eudragit and HPMC can be used to produce tablets with acceptable mechanical properties.

Table 3: Comparative Mechanical Properties of Tablets

Property	Eudragit-based Tablets	HPMC-based Tablets
Hardness	Can be formulated to achieve a wide range of hardness values, often improving the compaction properties of the drug.[11]	Hardness can be modulated by the polymer concentration and viscosity grade.[10]
Friability	Formulations generally exhibit low friability (<1%), indicating good mechanical strength.[3]	Tablets typically show friability values well within the acceptable pharmacopeial limits (<1%).[3][10]
Tensile Strength	Films made from Eudragit S100 have been shown to have higher tensile strength than those made from HPMC. [9]	The tensile strength of HPMC films is generally lower than that of Eudragit S100.[9]

Stability: Maintaining Product Quality Over Time

Stability studies are essential to ensure that the drug product maintains its quality, safety, and efficacy throughout its shelf life. Both Eudragit and HPMC are stable polymers and can be used to formulate robust controlled-release tablets.

In a study on guanfacine-loaded extended-release tablets, an optimized formulation containing both HPMC K4M and Eudragit L100-55 was found to be stable for 3 months under various storage conditions (25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).[3] Another study on lansoprazole pellets showed that a blend of Eudragit L and HPMCAS as an enteric coating significantly improved drug stability compared to pellets coated with either polymer alone. After 6 months at 40°C/75% RH, drug degradation in the blend-coated pellets was less than 5%, compared to 15.9% and 10% for the single-polymer coated pellets.[12]

Experimental Protocols Preparation of Controlled-Release Matrix Tablets (Wet Granulation)

- Blending: The active pharmaceutical ingredient (API), polymer (Eudragit or HPMC), and other excipients (e.g., fillers like microcrystalline cellulose) are accurately weighed and blended in a suitable mixer for 15-20 minutes.
- Granulation: A binder solution (e.g., 5% w/v PVP K-30 in ethanol for Eudragit-based tablets or water for HPMC-based tablets) is slowly added to the powder blend with continuous mixing to form a wet mass.[8][10]
- Sieving: The wet mass is passed through a sieve (e.g., #12 mesh) to form granules.
- Drying: The granules are dried in a hot air oven at a controlled temperature (e.g., 40-50°C) until the desired moisture content is achieved.
- Sizing: The dried granules are passed through a smaller mesh sieve (e.g., #16 or #20) to obtain uniform granule size.
- Lubrication: The sized granules are lubricated by blending with a lubricant (e.g., magnesium stearate) and a glidant (e.g., talc, colloidal silicon dioxide) for 5 minutes.
- Compression: The lubricated granules are compressed into tablets using a tablet compression machine with appropriate punches and dies.

In Vitro Dissolution Testing

- Apparatus: USP Dissolution Apparatus 2 (Paddle method) is commonly used.
- Dissolution Medium: For HPMC-based tablets, a single pH buffer (e.g., pH 6.8 or 7.4 phosphate buffer) is often used for the entire duration of the test.[10] For enteric-coated Eudragit tablets, a sequential pH change is employed, typically starting with 0.1 N HCl (pH 1.2) for 2 hours, followed by a higher pH buffer (e.g., pH 6.8 or 7.4) for the remaining time.[8] The volume of the dissolution medium is typically 900 mL.


- Temperature and Speed: The temperature of the dissolution medium is maintained at 37 ± 0.5°C, and the paddle speed is typically set at 50 or 100 rpm.[3][10]
- Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and replaced with an equal volume of fresh, pre-warmed medium.
- Analysis: The concentration of the dissolved drug in the samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizing the Comparison: Diagrams

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Eudragit®: A Versatile Family of Polymers for Hot Melt Extrusion and 3D Printing Processes in Pharmaceutics PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. rjptonline.org [rjptonline.org]
- 5. bpasjournals.com [bpasjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Formulation and in vitro evaluation of Eudragit S-100 coated naproxen matrix tablets for colon-targeted drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Release-Controlling Efficiency of Polymeric Coating Materials Using Matrix-type Casted Films and Diffusion-Controlled Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Matrix Tablets Based on Eudragit®E100/Carbopol®971P Combinations for Controlled Release and Improved Compaction Properties of Water Soluble Model Drug Paracetamol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eudragit L/HPMCAS Blend Enteric-Coated Lansoprazole Pellets: Enhanced Drug Stability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eudragit vs. HPMC: A Comprehensive Comparison for Controlled-Release Tablet Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196250#eudragit-vs-hpmc-for-controlled-release-tablet-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com